molecular formula C17H17Br2N B14185606 3,6-Dibromo-9-pentyl-9H-carbazole CAS No. 875797-70-9

3,6-Dibromo-9-pentyl-9H-carbazole

Cat. No.: B14185606
CAS No.: 875797-70-9
M. Wt: 395.1 g/mol
InChI Key: FOIMSKBENXBQTB-UHFFFAOYSA-N
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Description

3,6-Dibromo-9-pentyl-9H-carbazole: is an organic compound belonging to the carbazole family. Carbazoles are known for their unique structural properties, which include a three-ring system containing a pyrrole ring fused on either side to a benzene ring. This specific compound, with the molecular formula C18H17Br2N , is characterized by the presence of two bromine atoms at the 3 and 6 positions and a pentyl group at the 9 position of the carbazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9-pentyl-9H-carbazole typically involves the bromination of 9-pentyl-9H-carbazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the bromination process and prevent over-bromination .

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability of production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,6-Dibromo-9-pentyl-9H-carbazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced carbazole derivatives.

    Substitution: The bromine atoms at the 3 and 6 positions make this compound highly reactive towards nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed:

Scientific Research Applications

Chemistry: 3,6-Dibromo-9-pentyl-9H-carbazole is used as a building block in the synthesis of various organic compounds, including polymers and dyes. Its unique structural properties make it an ideal candidate for the development of materials with specific electronic and optical properties .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated carbazoles on cellular processes.

Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its high electron-donating ability and photoconductivity make it a valuable component in these technologies .

Mechanism of Action

The mechanism of action of 3,6-Dibromo-9-pentyl-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and influencing cellular processes. The bromine atoms and the pentyl group contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 3,6-Dibromo-9-phenyl-9H-carbazole
  • 3,6-Dibromo-9-ethyl-9H-carbazole
  • 3,6-Dibromo-9-methyl-9H-carbazole

Comparison: Compared to its analogs, 3,6-Dibromo-9-pentyl-9H-carbazole exhibits unique properties due to the presence of the pentyl group. This group enhances its solubility in organic solvents and increases its hydrophobicity, making it more suitable for applications in non-polar environments. Additionally, the pentyl group can influence the compound’s electronic properties, potentially leading to improved performance in optoelectronic devices .

Properties

CAS No.

875797-70-9

Molecular Formula

C17H17Br2N

Molecular Weight

395.1 g/mol

IUPAC Name

3,6-dibromo-9-pentylcarbazole

InChI

InChI=1S/C17H17Br2N/c1-2-3-4-9-20-16-7-5-12(18)10-14(16)15-11-13(19)6-8-17(15)20/h5-8,10-11H,2-4,9H2,1H3

InChI Key

FOIMSKBENXBQTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br

Origin of Product

United States

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